Methyl 2,3-dihydroxy-4-bromobenzoate chemical properties
Methyl 2,3-dihydroxy-4-bromobenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 2,3-dihydroxy-4-bromobenzoate
Abstract
Methyl 2,3-dihydroxy-4-bromobenzoate is a polysubstituted aromatic compound featuring a catechol moiety, a bromine atom, and a methyl ester group. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its chemical properties can be reliably predicted based on the well-understood principles of its constituent functional groups and data from close structural analogs. This guide provides a comprehensive technical overview, including a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, a detailed analysis of its chemical reactivity, and actionable experimental protocols. This document is designed to serve as a foundational resource for researchers intending to synthesize, characterize, or utilize this molecule as a building block in organic synthesis, medicinal chemistry, or materials science.
Compound Profile and Structural Analysis
Methyl 2,3-dihydroxy-4-bromobenzoate is a derivative of benzoic acid. Its structure is characterized by a benzene ring substituted with four different groups, leading to a specific and predictable electronic and steric environment.
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IUPAC Name: Methyl 4-bromo-2,3-dihydroxybenzoate
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Molecular Formula: C₈H₇BrO₄
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Molecular Weight: 247.04 g/mol
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Key Structural Features:
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Catechol Moiety: The adjacent hydroxyl groups at C2 and C3 positions make it a derivative of catechol. This feature is critical for its potential as a chelating agent and influences its redox properties and reactivity in electrophilic substitutions.
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Bromine Atom: Located at C4, the bromine atom acts as a heavy-atom tracer in mass spectrometry and a useful handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
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Methyl Ester: The methoxycarbonyl group at C1 is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but can participate in reactions such as hydrolysis and amidation.
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dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
// Benzene Ring C1 [pos="0,1.732!", label="C"]; C2 [pos="-1.5,0.866!", label="C"]; C3 [pos="-1.5,-0.866!", label="C"]; C4 [pos="0,-1.732!", label="C"]; C5 [pos="1.5,-0.866!", label="C"]; C6 [pos="1.5,0.866!", label="C"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents Ester_C [pos="0,3.2!", label="C"]; Ester_O1 [pos="-0.8,4.0!", label="O"]; Ester_O2 [pos="1.0,4.0!", label="O"]; Ester_CH3 [pos="1.2,5.2!", label="CH₃"];
OH2 [pos="-2.8,1.5!", label="OH"]; OH3 [pos="-2.8,-1.5!", label="OH"]; Br4 [pos="0,-3.2!", label="Br"]; H5 [pos="2.8,-1.5!", label="H"]; H6 [pos="2.8,1.5!", label="H"];
C1 -- Ester_C [label=""]; Ester_C -- Ester_O1 [style=double]; Ester_C -- Ester_O2; Ester_O2 -- Ester_CH3;
C2 -- OH2; C3 -- OH3; C4 -- Br4; C5 -- H5; C6 -- H6; } caption: "Molecular Structure of Methyl 2,3-dihydroxy-4-bromobenzoate"
Proposed Synthesis and Purification
A logical and efficient synthesis of the target compound involves two primary steps: regioselective bromination of a commercially available precursor followed by esterification.
2.1. Synthetic Workflow
The proposed pathway begins with methyl 2,3-dihydroxybenzoate. The two hydroxyl groups are powerful activating groups, directing electrophilic substitution to the positions ortho and para to them. The C4 position is para to the C1-ester group and ortho to the C3-hydroxyl group, making it a highly favorable site for bromination.
2.2. Detailed Experimental Protocol: Synthesis
Causality Statement: This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The high activation of the aromatic ring by the two hydroxyl groups allows the reaction to proceed under gentle conditions without a Lewis acid catalyst, minimizing side reactions.
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Reaction Setup: To a 100 mL round-bottom flask, add methyl 2,3-dihydroxybenzoate (1.0 eq, e.g., 1.68 g, 10 mmol) and dissolve it in 40 mL of acetonitrile. Stir the solution at room temperature until all solid has dissolved.
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Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g, 10.5 mmol) in 20 mL of acetonitrile. Add the NBS solution dropwise to the stirred solution of the benzoate over 15 minutes.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The reaction is typically complete within 2-4 hours at room temperature.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
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Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), and finally 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
2.3. Detailed Experimental Protocol: Purification
Trustworthiness Statement: This purification protocol is a self-validating system. The efficacy of the column chromatography is continuously monitored by TLC, and the purity of the final combined fractions is confirmed by NMR spectroscopy, ensuring the removal of starting material and byproducts like succinimide.
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Column Preparation: Prepare a silica gel column using a slurry packing method with a 9:1 Hexane:Ethyl Acetate solvent system.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.
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Elution: Elute the column with a gradient solvent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.
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Fraction Collection: Collect fractions based on the separation observed on the column and analyze them by TLC.
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Product Isolation: Combine the fractions containing the pure product (identified by a single spot on the TLC plate) and remove the solvent under reduced pressure to yield Methyl 2,3-dihydroxy-4-bromobenzoate as a solid.
Physicochemical Properties (Predicted)
The properties below are predicted based on analysis of similar compounds, such as 4-bromocatechol (m.p. 87°C)[1][2] and other substituted methyl benzoates. The introduction of a bromine atom and an additional hydroxyl group compared to methyl salicylate would be expected to increase the melting point due to stronger intermolecular forces (hydrogen bonding, dipole-dipole interactions) and increased molecular weight.
| Property | Predicted Value / Description | Rationale / Comparison |
| Appearance | White to off-white crystalline solid | Consistent with other substituted phenols and benzoates. |
| Melting Point | 95 - 105 °C | Higher than 4-bromocatechol (87 °C)[1] due to the additional ester group allowing for more packing and polar interactions. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and strong hydrogen bonding suggest a high boiling point; phenolic compounds often decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, DMSO. Sparingly soluble in chloroform. Insoluble in water and hexanes. | The polar hydroxyl and ester groups confer solubility in polar organic solvents. The phenolic protons allow for some solubility in basic aqueous solutions. |
| pKa | pKa1 ≈ 8.5-9.0, pKa2 ≈ 11.5-12.0 | Similar to 4-bromocatechol (pKa1 ~8.84)[3]. The electron-withdrawing ester group will slightly increase the acidity (lower the pKa) of the phenolic protons compared to unsubstituted catechol. |
Spectroscopic Analysis & Structural Elucidation (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on established principles of NMR, IR, and MS.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The use of DMSO-d₆ is predicted to be optimal as it will solubilize the compound well and allow for the observation of the exchangeable phenolic protons.
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δ ~10.0-10.5 ppm (s, 1H, -OH): One of the phenolic protons, likely deshielded by intramolecular hydrogen bonding with the ester carbonyl.
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δ ~9.0-9.5 ppm (s, 1H, -OH): The second phenolic proton.
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δ ~7.5 ppm (d, J ≈ 8.5 Hz, 1H, Ar-H): Aromatic proton at C6, split by the proton at C5.
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δ ~7.1 ppm (d, J ≈ 8.5 Hz, 1H, Ar-H): Aromatic proton at C5, split by the proton at C6.
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δ ~3.85 ppm (s, 3H, -OCH₃): Methyl ester protons.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~168 ppm: Ester carbonyl carbon (C=O).
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δ ~145-150 ppm: Aromatic carbons attached to hydroxyl groups (C2, C3).
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δ ~130-135 ppm: Aromatic carbon with no attached proton (C1).
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δ ~125 ppm: Aromatic protonated carbon (C6).
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δ ~120 ppm: Aromatic protonated carbon (C5).
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δ ~110-115 ppm: Aromatic carbon attached to bromine (C4).
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δ ~52 ppm: Methyl ester carbon (-OCH₃).
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4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3500 - 3200 | O-H stretch (phenolic) | A broad, strong band characteristic of hydrogen-bonded hydroxyl groups. |
| ~3050 | C-H stretch (aromatic) | Medium to weak bands for the C-H bonds on the benzene ring. |
| ~2950 | C-H stretch (aliphatic) | Medium to weak band for the methyl ester group. |
| 1710 - 1680 | C=O stretch (ester) | A very strong, sharp absorption. The frequency is slightly lowered from a typical aliphatic ester (~1740 cm⁻¹)[4] due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding. |
| ~1600, ~1480 | C=C stretch (aromatic) | Two or more medium to strong bands characteristic of the benzene ring. |
| 1300 - 1200 | C-O stretch (ester/phenol) | Strong, characteristic stretching vibrations for the ester and phenol C-O bonds.[5] |
| ~1100 | C-O stretch (ester) | Another strong C-O stretching band. |
| ~600 | C-Br stretch | A weak to medium band in the fingerprint region. |
4.3. Mass Spectrometry (MS)
Authoritative Grounding: The most definitive feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.69% and 49.31%, respectively)[6]. This results in a pair of peaks of nearly equal intensity, separated by 2 m/z units, for any fragment containing a bromine atom.[7][8]
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Molecular Ion (M⁺): A characteristic pair of peaks will be observed at m/z 246 (for the C₈H₇⁷⁹BrO₄ ion) and m/z 248 (for the C₈H₇⁸¹BrO₄ ion) in an approximate 1:1 intensity ratio.
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Key Fragmentation Pattern:
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[M - 31]⁺ (m/z 215/217): Loss of the methoxy group (•OCH₃) from the ester. This fragment will still show the 1:1 bromine isotope pattern.
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[M - 59]⁺ (m/z 187/189): Loss of the entire methoxycarbonyl group (•COOCH₃). This fragment corresponds to the 4-bromocatechol radical cation and will also exhibit the 1:1 bromine pattern.
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Reactivity and Chemical Behavior
The molecule's reactivity is governed by the interplay of its three key functional groups.
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Phenolic Hydroxyl Groups:
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Acidity: The hydroxyl protons are acidic and can be removed by bases. This allows for the formation of phenoxides, which are potent nucleophiles.
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O-Alkylation/Acylation: The phenoxides can readily react with electrophiles like alkyl halides or acyl chlorides to form ethers and esters, respectively.
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Chelation: The ortho-dihydroxy (catechol) arrangement is a classic bidentate ligand, capable of forming stable complexes with a wide range of metal ions. This property is crucial in coordination chemistry and the development of sensors or catalysts.
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Ester Group:
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Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.
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Amidation: Reaction with primary or secondary amines, often at elevated temperatures or with catalysis, can convert the ester into the corresponding amide.
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Aromatic Ring & Bromine Atom:
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Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex biaryls, alkynylated, or aminated derivatives. This is arguably the most powerful synthetic handle on the molecule.[9]
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Further Electrophilic Aromatic Substitution (EAS): The ring is highly activated by the two hydroxyl groups but also substituted at four of its six positions. The remaining positions (C5 and C6) are sterically hindered and electronically influenced by multiple groups, making further EAS challenging and likely to result in complex product mixtures.
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Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for substituted phenols and aromatic bromides.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[1]
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Storage: Store in a cool, dry, dark place in a tightly sealed container.[1]
References
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Chemsrc (2025). 4-BROMOCATECHOL | CAS#:17345-77-6. [Link]
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Chemistry Steps (2025). Isotopes in Mass Spectrometry. [Link]
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Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]
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University of Calgary. Ch13 - Mass Spectroscopy. [Link]
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Chemistry LibreTexts (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
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LookChem (2025). Cas 17345-77-6, 4-BROMOCATECHOL. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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